An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-phenylquinazoline
An In-depth Technical Guide to the Synthesis and Characterization of 8-Bromo-2-phenylquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 8-Bromo-2-phenylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details a reliable synthetic protocol and presents a full spectroscopic and physical characterization of the title compound.
Synthesis of 8-Bromo-2-phenylquinazoline
A robust and efficient method for the synthesis of 8-Bromo-2-phenylquinazoline involves the Lewis acid-catalyzed reaction of (Z)-N'-(2-bromophenyl)benzimidamide with paraformaldehyde. This method provides a direct route to the desired quinazoline core.
Experimental Protocol
Materials:
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(Z)-N'-(2-bromophenyl)benzimidamide
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Paraformaldehyde
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Anhydrous solvent (e.g., 1,2-dichloroethane)
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Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate - TMSOTf)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:
A mixture of (Z)-N'-(2-bromophenyl)benzimidamide (0.2 mmol, 1.0 equiv) and paraformaldehyde (0.6 mmol, 3.0 equiv) is placed in an oven-dried reaction vessel under an inert atmosphere. Anhydrous 1,2-dichloroethane (2.0 mL) is added, followed by the Lewis acid catalyst, TMSOTf (0.2 mmol, 1.0 equiv). The reaction mixture is then stirred at 80 °C for 12 hours.
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford 8-Bromo-2-phenylquinazoline as a light yellow solid.
Yield: 65%
Below is a workflow diagram illustrating the synthetic process.
Characterization of 8-Bromo-2-phenylquinazoline
The structure and purity of the synthesized 8-Bromo-2-phenylquinazoline were confirmed by various analytical techniques. The quantitative data is summarized in the tables below.
Physical and Spectroscopic Data
| Parameter | Value |
| Chemical Formula | C₁₄H₉BrN₂ |
| Molecular Weight | 285.14 g/mol |
| Appearance | Light yellow solid |
| Melting Point | Data not available in the searched sources |
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.45 | s | 1H | H-4 |
| 8.61 - 8.58 | m | 2H | Phenyl H (ortho) |
| 8.13 | dd | 1H | H-5 |
| 7.91 | dd | 1H | H-7 |
| 7.55 - 7.48 | m | 4H | Phenyl H (meta, para), H-6 |
Solvent: CDCl₃, Frequency: 400 MHz
¹³C NMR Spectral Data
Detailed ¹³C NMR data for 8-Bromo-2-phenylquinazoline is not explicitly available in the searched literature. Characterization would typically involve identifying the expected number of carbon signals and their chemical shifts, which would be consistent with the proposed structure.
Mass Spectrometry Data
Specific mass spectrometry data for 8-Bromo-2-phenylquinazoline is not available in the searched sources. However, the expected molecular ion peaks ([M]⁺ and [M+2]⁺) in a 1:1 ratio, characteristic of a monobrominated compound, would be observed at m/z 284 and 286.
Potential Biological Significance and Signaling Pathways
While specific biological activities for 8-Bromo-2-phenylquinazoline have not been extensively reported in the searched literature, the quinazoline scaffold is a well-established pharmacophore found in numerous biologically active compounds. Quinazoline derivatives have been reported to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties.
The 8-bromo substitution offers a handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate a library of novel compounds for drug discovery programs. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups to explore structure-activity relationships (SAR).
The diagram below illustrates a potential drug discovery workflow starting from 8-Bromo-2-phenylquinazoline.
Conclusion
This technical guide has outlined a clear and reproducible synthetic method for 8-Bromo-2-phenylquinazoline and has provided its available characterization data. The versatile quinazoline core, combined with the potential for further functionalization at the 8-position, makes this compound a valuable building block for the development of novel therapeutic agents. Further research is warranted to fully elucidate the biological activity profile of this and related compounds.
